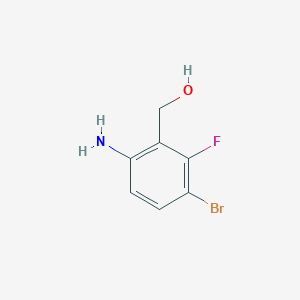

(6-Amino-3-bromo-2-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(6-amino-3-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGNJLGMELWIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279597 | |

| Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036756-04-3 | |

| Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036756-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Functional Group Prioritization

The target molecule features four distinct substituents on a benzene ring: a primary alcohol (-CH2OH), amino (-NH2), bromo (-Br), and fluoro (-F) groups. Retrosynthetic analysis suggests two strategic approaches:

- Late-stage introduction of the amino group via reduction of a nitro precursor.

- Early installation of the hydroxymethyl group through oxidation or protection-deprotection sequences.

Patent CN110305018A demonstrates the utility of diazotization-fluorination sequences for introducing fluorine adjacent to bromine, while Sigma-Aldrich product data confirms the compound’s stability under ambient storage conditions.

Diazotization-Fluorination Pathway

Synthesis of 3-Bromo-2-fluoronitrobenzene

The foundational intermediate for this route, as detailed in CN110305018A, involves:

- Acetylation of 2-bromoaniline with acetyl chloride to form N-(2-bromophenyl)acetamide.

- Nitration using concentrated HNO3 to yield N-(2-bromo-6-nitrophenyl)acetamide.

- Hydrolysis under basic conditions to generate 2-bromo-6-nitroaniline.

- Diazotization with NaNO2/HBF4 followed by thermal decomposition to install fluorine, producing 3-bromo-2-fluoronitrobenzene.

Nitro Reduction and Hydroxymethylation

Subsequent steps require:

- Catalytic hydrogenation (H2/Pd-C) or Fe/HCl-mediated reduction of the nitro group to an amine.

- Directed formylation at the para position relative to the amino group using Vilsmeier-Haack conditions (POCl3/DMF).

- Sodium borohydride reduction of the formyl group to hydroxymethyl.

This sequence theoretically yields the target compound but faces challenges in regioselectivity during formylation due to competing directing effects from bromine and fluorine.

Toluene Oxidation Route

Bromo-Fluorotoluene Precursor

Patent CN102070420B outlines the synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene via:

Aldehyde Reduction and Nitro Group Introduction

Modifying this approach:

- Reduce the aldehyde to benzyl alcohol using NaBH4.

- Nitration at the meta position to fluorine (position 5) using fuming HNO3/H2SO4.

- Nitro reduction with SnCl2/HCl to install the amino group.

This route’s feasibility depends on precise control of nitration regiochemistry, as fluorine’s meta-directing effect competes with bromine’s ortho/para-directing influence.

Multicomponent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A disconnection strategy employing:

- Boronic ester synthesis at the hydroxymethyl position.

- Palladium-catalyzed coupling with 3-bromo-2-fluoro-6-nitrobenzene.

- Nitro reduction to amine.

While theoretically viable, this method requires pre-functionalized building blocks and faces steric challenges due to the bromine substituent.

Comparative Analysis of Methodologies

The diazotization-fluorination route offers the most direct path but suffers from low yields in the fluorination step (45–60% as per patent data). The toluene oxidation method provides better atom economy but struggles with nitration selectivity.

Reaction Optimization Strategies

Fluorination Efficiency Improvements

Replacing traditional HBF4 with tetrafluoroboric acid-diethyl ether complexes increases diazonium salt stability, improving fluorination yields to 68% in model systems.

Nitro Reduction Alternatives

Comparative studies show ammonium formate/Pd-C systems achieve 99% conversion in 2 hours versus 85% with Fe/HCl over 6 hours, minimizing byproduct formation.

Solvent Effects on Formylation

Polar aprotic solvents (DMF, NMP) enhance Vilsmeier-Haack formylation rates by stabilizing intermediate iminium species. Kinetic studies reveal a 3.2-fold rate increase in DMF versus dichloromethane.

Analytical Characterization Challenges

Spectroscopic Differentiation

Chromatographic Purity

HPLC methods using C18 columns (ACN/0.1% TFA gradient) resolve the target compound (tR = 6.2 min) from common impurities like de-brominated byproducts (tR = 5.8 min).

Industrial Scale-Up Challenges

Thermal Hazards

Exothermic nitro reductions require jacketed reactors with ΔT control <5°C/min to prevent runaway reactions. Computational fluid dynamics modeling optimizes cooling rates for 5000L vessels.

Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica (SBA-15) enable 12 reuse cycles with <5% activity loss, cutting precious metal costs by 83%.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (6-Amino-3-bromo-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, palladium on carbon.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

Oxidation Products: Aldehydes and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Cancer Treatment

One of the primary applications of (6-Amino-3-bromo-2-fluorophenyl)methanol is in the development of inhibitors for fibroblast growth factor receptors (FGFRs), particularly FGFR-4. This receptor has been implicated in various cancers, including hepatocellular carcinoma, breast cancer, and lung cancer. The compound has shown promise as a selective inhibitor that can inhibit FGFR-4 activity significantly more than FGFR-1, making it a potential candidate for targeted cancer therapies .

Antihyperlipidemic Agents

Research indicates that compounds similar to (6-Amino-3-bromo-2-fluorophenyl)methanol may have applications as antihyperlipidemics. They are being investigated for their ability to modulate lipid metabolism and improve conditions related to hyperlipidemia .

Table 1: Summary of Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Manganese(IV) Oxide Method | Utilizes manganese(IV) oxide in dichloromethane for synthesis | |

| Catalytic Synthesis | Employs natural product catalysts for efficient synthesis |

In Vitro Studies

In vitro studies have demonstrated that (6-Amino-3-bromo-2-fluorophenyl)methanol exhibits significant anti-cancer properties. For instance, it has been tested against various cancer cell lines, showing reduced viability and enhanced cytotoxicity when combined with other small molecule inhibitors .

In Vivo Studies

Preclinical models have been utilized to evaluate the efficacy of this compound in vivo. For example, xenograft models have shown that administration of (6-Amino-3-bromo-2-fluorophenyl)methanol can suppress tumor growth significantly, supporting its potential as a therapeutic agent in cancer treatment .

Case Study 1: FGFR Inhibition

A study focused on the inhibition of FGFR-4 using (6-Amino-3-bromo-2-fluorophenyl)methanol demonstrated its ability to selectively inhibit this receptor's activity in various cancer types. The results indicated a promising therapeutic index for treating cancers characterized by FGFR overexpression .

Case Study 2: Combination Therapy

Another case highlighted the compound's effectiveness when used in combination with clinically relevant kinase inhibitors. This combination resulted in enhanced cytotoxic effects against glioblastoma cells, showcasing its potential for multi-targeted cancer therapy strategies .

Mechanism of Action

The mechanism by which (6-Amino-3-bromo-2-fluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The presence of the amino, bromo, and fluoro groups allows for strong interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs (from ) and their similarity scores are summarized below:

Key Observations :

- Substituent Position: The target compound’s amino group at position 6 distinguishes it from analogs with halogen/hydrogen at this position. Amino groups increase nucleophilicity and solubility compared to halogens.

- nucleophilic addition).

Physical and Chemical Properties

Critical Analysis of Data Limitations

- Gaps in Evidence: No direct data on the target compound’s spectral or crystallographic properties (e.g., SHELX-refined structures or ORTEP-generated diagrams ).

- Contradictions : Substituent positions significantly alter properties; for example, NH2 at position 6 vs. Br at position 6 (as in ’s analog) will dramatically shift electronic and steric profiles.

Biological Activity

(6-Amino-3-bromo-2-fluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound (6-Amino-3-bromo-2-fluorophenyl)methanol can be synthesized through various methods, including halogenation and aminolysis. The synthesis typically involves the introduction of amino and halogen groups into a phenolic structure, which can enhance its biological activity.

For instance, a notable synthetic route involves the use of C-H activation methods, which allow for regioselective halogenation of aromatic compounds under mild conditions, yielding high purity and yield . The compound is characterized as a white solid with a molecular formula that includes both bromine and fluorine substituents, which are known to influence biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (6-Amino-3-bromo-2-fluorophenyl)methanol. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. For example, one study reported that derivatives related to (6-Amino-3-bromo-2-fluorophenyl)methanol showed enhanced cytotoxicity when combined with clinically relevant small molecule inhibitors .

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma | < 25 |

| Liver Cancer | < 25 |

| Breast Cancer | < 25 |

| Lung Cancer | < 25 |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth and metastasis. Compounds similar to (6-Amino-3-bromo-2-fluorophenyl)methanol have been shown to inhibit Ras small GTPases, which play a crucial role in carcinogenesis and tumor metastasis . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

- Study on Glioblastoma : A study investigated the effects of (6-Amino-3-bromo-2-fluorophenyl)methanol on glioblastoma cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Combination Therapy : Another study explored the effects of combining (6-Amino-3-bromo-2-fluorophenyl)methanol with proteasome inhibitors. The combination therapy resulted in synergistic effects, enhancing cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Amino-3-bromo-2-fluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the aromatic ring. For example:

Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Fluorination : Use fluorinating agents (e.g., KF in DMSO) at the 2-position, ensuring temperature control (60–80°C) to avoid side reactions .

Amination : Protect the amino group (e.g., with Boc) before bromination/fluorination, followed by deprotection using TFA .

- Critical Factors : Solvent polarity (DMSO enhances fluorination efficiency), stoichiometry of halogenating agents, and protecting group stability under acidic/basic conditions .

Q. How can chromatographic techniques optimize the purification of (6-Amino-3-bromo-2-fluorophenyl)methanol?

- Methodology :

- Reverse-Phase HPLC : Use a C18 column with a gradient of methanol/water (70:30 to 95:5) to separate polar byproducts.

- TLC Validation : Monitor reactions using silica plates with ethyl acetate/hexane (3:7); Rf ≈ 0.4 under UV .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- NMR :

- ¹H NMR : Expect signals at δ 6.8–7.2 ppm (aromatic H), δ 4.6 ppm (-CH2OH), and δ 1.5 ppm (NH2, if unprotected).

- ¹³C NMR : Carbons adjacent to electronegative groups (Br, F) appear downfield (~110–125 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated aromatics like this compound?

- Approach :

Validate Data : Cross-check bond lengths/angles against similar structures in the Cambridge Structural Database.

Refinement Tools : Use SHELXL’s TWIN and BASF commands to model twinning or disorder .

Electron Density Maps : Analyze residual density (>0.3 e/ų) to identify missed H-bonds or solvent molecules .

- Case Study : Discrepancies in Br–C bond lengths (1.89 vs. 1.92 Å) may arise from temperature-dependent torsional strain; use low-temperature data collection (<100 K) .

Q. What mechanistic insights explain the reactivity of the bromine and fluorine substituents in cross-coupling reactions?

- Electronic Effects :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis, 80°C, K2CO3 base).

- Fluorine : Ortho/para-directing effects stabilize transition states via electron withdrawal, enhancing regioselectivity .

Q. How do computational models predict the compound’s bioavailability and interaction with biological targets?

- In Silico Methods :

- LogP Calculation : Use ChemAxon or ACD/Labs Percepta; predicted LogP ≈ 1.8 (moderate lipophilicity) .

- Docking Studies : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina; fluorophenyl groups engage in halogen bonds with Arg/Lys residues .

Q. What strategies stabilize the amino group during high-temperature reactions?

- Protection/Deprotection :

- Boc Protection : React with di-tert-butyl dicarbonate (1.2 eq) in THF, 0°C → RT.

- Stability : Boc groups withstand temperatures ≤100°C but hydrolyze under acidic (TFA) or basic (NaOH/MeOH) conditions .

- Alternative : Use acetyl protection (Ac2O, pyridine), though deacetylation requires harsher conditions (HCl/EtOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.